2-(2-Phenylquinolin-4-yl)benzo[d]thiazole
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Overview
Description
2-(2-Phenylquinolin-4-yl)benzo[d]thiazole is a heterocyclic compound that combines the structural elements of quinoline and benzothiazole
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Phenylquinolin-4-yl)benzo[d]thiazole typically involves the condensation of 2-aminobenzothiazole with 2-phenylquinoline-4-carbaldehyde under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium acetate, and the reaction mixture is heated to reflux in a suitable solvent like ethanol or acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenylquinolin-4-yl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the quinoline and benzothiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce dihydroquinoline derivatives .
Scientific Research Applications
2-(2-Phenylquinolin-4-yl)benzo[d]thiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(2-Phenylquinolin-4-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to DNA or proteins, thereby interfering with their normal function .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Shares the quinoline core but lacks the benzothiazole moiety.
Benzothiazole: Contains the benzothiazole ring but lacks the quinoline structure.
2-(2-Phenylquinolin-4-yl)thiazole: Similar structure but with a thiazole ring instead of benzothiazole.
Uniqueness
2-(2-Phenylquinolin-4-yl)benzo[d]thiazole is unique due to its combined quinoline and benzothiazole structures, which confer distinct chemical and biological properties. This dual structure enhances its ability to interact with various biological targets, making it a versatile compound for research and potential therapeutic applications .
Properties
IUPAC Name |
2-(2-phenylquinolin-4-yl)-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2S/c1-2-8-15(9-3-1)20-14-17(16-10-4-5-11-18(16)23-20)22-24-19-12-6-7-13-21(19)25-22/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFQXQSFHNMAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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